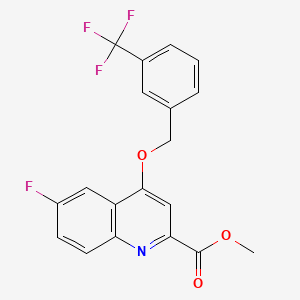
Methyl 6-fluoro-4-((3-(trifluoromethyl)benzyl)oxy)quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-fluoro-4-((3-(trifluoromethyl)benzyl)oxy)quinoline-2-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The molecule also contains a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the trifluoromethyl group and the formation of the quinoline ring . One possible method could involve the use of 4-(Trifluoromethyl)benzyl bromide, a compound that contains a trifluoromethyl group . This compound could be reacted with a suitable quinoline derivative to introduce the trifluoromethyl group .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule . The quinoline ring is a planar, aromatic system, which contributes to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the quinoline ring. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and free radical reactions . The quinoline ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility in various solvents . The quinoline ring could contribute to the compound’s UV-visible absorption properties .Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or volatile, it could pose a risk of fire or explosion. Additionally, if the compound is toxic or corrosive, it could pose a risk to human health or the environment .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis and reactivity, as well as investigation of its potential applications. For example, if the compound shows promising biological activity, it could be developed into a new pharmaceutical . Alternatively, if the compound has unique physical or chemical properties, it could find use in materials science or other fields .
Eigenschaften
IUPAC Name |
methyl 6-fluoro-4-[[3-(trifluoromethyl)phenyl]methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4NO3/c1-26-18(25)16-9-17(14-8-13(20)5-6-15(14)24-16)27-10-11-3-2-4-12(7-11)19(21,22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLDAIJXGJAMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-4-((3-(trifluoromethyl)benzyl)oxy)quinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2948214.png)
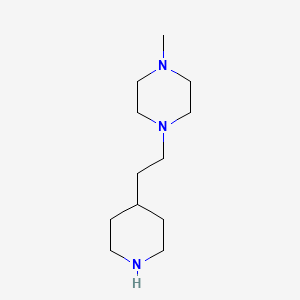
![2-(4-chlorophenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2948217.png)


![Ethyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2948224.png)
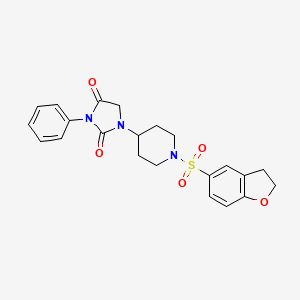

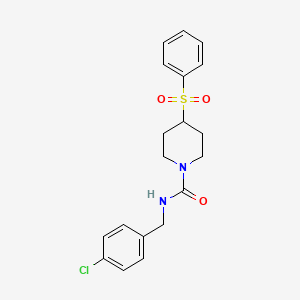
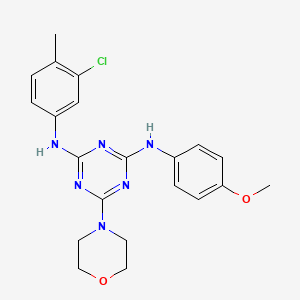
![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)


![N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2948237.png)